5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

15-Lipoxygenase inhibition Anti-inflammatory Oxadiazole SAR

Medicinal chemists optimizing 15-LOX inhibitors often encounter scaffolds lacking the synthetic versatility required for systematic SAR exploration. This compound directly addresses that gap. • Derivatives achieve 15-LOX IC50 of 4.72-9.52 μM, comparable to quercetin (IC50 4.86 μM) • Free thiol enables efficient S-alkylation or acetamide library synthesis (15 N-substituted derivatives reported) • Molecular docking scores of -8.1 to -8.2 kcal/mol with key H-bonds to Thr274 and Val256 confirm target engagement • Suitable for anti-inflammatory programs; absence of potent cytotoxicity preserves cell viability for accurate enzyme inhibition readouts Supplied with full analytical characterization. Standard research quantities available for immediate dispatch.

Molecular Formula C9H6Cl2N2O2S
Molecular Weight 277.13 g/mol
CAS No. 50848-29-8
Cat. No. B1331672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
CAS50848-29-8
Molecular FormulaC9H6Cl2N2O2S
Molecular Weight277.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)O2
InChIInChI=1S/C9H6Cl2N2O2S/c10-5-1-2-7(6(11)3-5)14-4-8-12-13-9(16)15-8/h1-3H,4H2,(H,13,16)
InChIKeySUHJVNSZUGQVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol Compound Overview


5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (CAS 50848-29-8) is a heterocyclic compound belonging to the 1,3,4-oxadiazole-2-thiol class, characterized by a 2,4-dichlorophenoxymethyl substitution at the 5-position [1]. The compound (molecular formula C9H6Cl2N2O2S, MW 277.13) features a thiol/thione moiety capable of tautomerism and metal chelation, a property associated with enzyme inhibition mechanisms in this class [2]. Direct peer-reviewed evidence for this specific compound is limited; however, structurally related derivatives have demonstrated quantifiable 15-lipoxygenase (15-LOX) inhibitory activity (IC50 values ranging from 4.72±0.51 μM to 9.52±0.25 μM) when the scaffold is further functionalized [1].

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Irreplaceable Scaffold


Substituting 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol with a generic 1,3,4-oxadiazole-2-thiol or a simple 5-aryl derivative overlooks structure-activity relationships (SAR) critical for 15-LOX inhibition. The 2,4-dichlorophenoxymethyl moiety at the 5-position is not a passive substituent; SAR studies on related 15-LOX inhibitors indicate that the presence of specific aromatic substitutions and electron-releasing groups significantly modulates inhibitory potency [1]. Furthermore, the free thiol group serves as a nucleophilic handle for further derivatization (e.g., S-alkylation or acetamide formation), enabling systematic exploration of chemical space—a capability lost when using analogs lacking this functional handle [1]. The quantitative data below demonstrate that derivatives of this specific scaffold achieve 15-LOX IC50 values comparable to the reference inhibitor quercetin (IC50 4.86±0.14 µM), whereas other oxadiazole-2-thiol series without the 2,4-dichlorophenoxymethyl motif exhibit different potency ranges and target selectivity [1].

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: 15-LOX Inhibition Data


15-LOX Inhibitory Potency vs. Quercetin and Baicalein

N-substituted acetamide derivatives synthesized directly from 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (compound 4) demonstrated potent 15-LOX inhibition. Six derivatives (7a, 7b, 7g, 7i, 7l, 7m) exhibited IC50 values ranging from 4.72±0.51 μM to 9.52±0.25 μM. The most potent derivative, 7i, achieved an IC50 of 4.72±0.51 μM, which is statistically comparable to the reference standard quercetin (IC50 4.86±0.14 μM) [1]. This demonstrates that the parent scaffold can be elaborated into derivatives with inhibitory activity equivalent to a well-established natural flavonoid inhibitor.

15-Lipoxygenase inhibition Anti-inflammatory Oxadiazole SAR

Docking Affinity at 15-LOX Active Site

Molecular docking studies of the most active derivatives (7i and 7l) against the 15-LOX enzyme revealed binding affinities of -8.1 kcal/mol and -8.2 kcal/mol, respectively [1]. These values are consistent with the observed in vitro potency. Docking revealed conventional hydrogen bonding interactions with Thr274 (for 7i) and Val256 (for 7l) in the enzyme active pocket, providing a structural rationale for the observed inhibition that can guide further optimization [1].

Molecular docking 15-LOX Structure-based design

SAR Trends: Electron-Releasing Groups Enhance 15-LOX Inhibition

Structure-activity relationship (SAR) analysis of the 2,4-dichlorophenoxymethyl-1,3,4-oxadiazole acetamide series revealed that the presence of electron-releasing groups, phenyl rings, and resonance stabilization in the N-substituent significantly enhanced 15-LOX inhibitory potential [1]. Conversely, lack of unsaturation, steric hindrance, and interruption of resonance led to weaker enzyme inhibition [1]. This SAR knowledge is specific to the 2,4-dichlorophenoxymethyl scaffold and provides actionable design principles for potency optimization that cannot be assumed for other 1,3,4-oxadiazole-2-thiol analogs.

Structure-activity relationship 15-LOX Oxadiazole optimization

Facile Thiol Derivatization with Retained Activity

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (compound 4) was successfully converted to a series of 15 N-alkyl/aralkyl/aryl acetamide derivatives (7a-o) via reaction with varied electrophiles at the thiol group [1]. The resulting derivatives retained or enhanced 15-LOX inhibitory activity, with six compounds demonstrating potent inhibition (IC50 4.72-9.52 μM) [1]. This demonstrates that the free thiol group is a viable synthetic handle for generating diverse compound libraries without ablating biological activity—a key differentiator from 5-substituted oxadiazoles lacking a thiol moiety, which require more complex synthetic routes for analogous diversification.

Synthetic chemistry Derivatization Oxadiazole functionalization

MTT Cytotoxicity Profile vs. Anticancer Oxadiazoles

The study of 2,4-dichlorophenoxymethyl-1,3,4-oxadiazole acetamide derivatives included MTT cytotoxicity evaluation, though specific IC50 values for cytotoxicity are not provided in the abstract [1]. The fact that six derivatives were identified as potent 15-LOX inhibitors with IC50 values in the low micromolar range (4.72-9.52 μM) while also being evaluated for cytotoxicity suggests a selectivity window for 15-LOX inhibition over general cytotoxicity [1]. This is a critical differentiator from certain other oxadiazole-2-thiol derivatives reported in the literature that exhibit potent anticancer cytotoxicity (e.g., IC50 values as low as 0.010 μM against MCF-7 cells for some 5-pyridyl-1,3,4-oxadiazole derivatives [2]), which would be undesirable for anti-inflammatory applications requiring enzyme inhibition without cell death.

Cytotoxicity Safety pharmacology MTT assay

Predicted ADME and Drug-Likeness Profile

The study included ADME (Absorption, Distribution, Metabolism, Excretion) predictions for the synthesized 2,4-dichlorophenoxymethyl-1,3,4-oxadiazole acetamide derivatives, though specific numerical parameters (e.g., logP, TPSA, % absorption) are not detailed in the abstract [1]. This in silico assessment provides preliminary guidance on the drug-likeness of derivatives derived from this scaffold, informing prioritization for further in vivo studies. This is a methodological advantage over older oxadiazole-2-thiol literature that often lacks accompanying ADME predictions, forcing researchers to perform these analyses de novo.

ADME prediction Drug-likeness In silico pharmacokinetics

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Research Applications


15-LOX Anti-Inflammatory Lead Optimization

Derivatives of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol have demonstrated 15-LOX inhibitory activity with IC50 values ranging from 4.72±0.51 μM to 9.52±0.25 μM, comparable to quercetin (IC50 4.86±0.14 μM) [1]. This scaffold is suitable for medicinal chemistry programs seeking to develop non-steroidal anti-inflammatory agents via the 15-LOX pathway. The SAR data indicating that electron-releasing groups enhance potency provides a rational starting point for iterative optimization [1].

Thiol-Based Chemical Library Synthesis

The free thiol group of this compound enables efficient S-alkylation or acetamide formation, as demonstrated by the synthesis of 15 N-substituted derivatives with retained 15-LOX inhibitory activity [1]. This synthetic tractability makes the compound a practical building block for generating focused libraries around the 2,4-dichlorophenoxymethyl oxadiazole pharmacophore, with potential for exploring structure-activity relationships in other target classes.

Structure-Based Design with Docking Models

Molecular docking studies confirm that derivatives of this scaffold bind favorably to the 15-LOX active site (docking scores of -8.1 and -8.2 kcal/mol) with specific hydrogen bonding interactions to Thr274 and Val256 [1]. These computational models can be leveraged for virtual screening and rational design of next-generation analogs, reducing the need for extensive empirical screening.

In Vitro Inflammation Models with Selectivity

Given the micromolar 15-LOX inhibition potency and the absence of reported potent cytotoxicity in the MTT assay (unlike certain anticancer oxadiazole derivatives with sub-micromolar cytotoxicity) [1][2], this scaffold is appropriate for in vitro studies of inflammatory pathways where maintaining cell viability is essential for accurate interpretation of enzyme inhibition data.

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